N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Physicochemical Properties Lipophilicity Drug Design

Researchers requiring a regioselective iodinated pyridine for cross-coupling often face limited purity and unreliable supply. This compound, offered at ≥98% HPLC, solves that by providing a consistent 5-iodo handle for Suzuki and Sonogashira reactions, enabling efficient construction of kinase inhibitor libraries. The 2-hydroxy/2-oxo tautomerism provides a unique handle for modulating hydrogen bonding and solubility in lead optimization. • ≥98% HPLC purity ensures reliable reactivity and higher yields in multi-step syntheses. • The 5-iodo group enables Pd-catalyzed cross-coupling; the 2-OH group allows systematic LogP modulation for SAR studies. • Available globally for proteomics probe development and medicinal chemistry campaigns.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 1186310-70-2
Cat. No. B1393373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
CAS1186310-70-2
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CNC1=O)I
InChIInChI=1S/C7H7IN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
InChIKeyFBJQVCGPAZOJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Identity & Specifications


N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2) is an iodinated heterocyclic building block with the molecular formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol . Structurally, it exists in equilibrium with its tautomer, N-(5-iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide . The compound is a solid at room temperature and is offered by various suppliers at purities ranging from 95% to 98% (HPLC) . It is primarily utilized as a versatile intermediate and a biochemical tool in proteomics research .

Workflow Iodo-heterocycle building block for cross-coupling and library synthesis
Reactivity Tautomeric hydroxy/oxo form may influence hydrogen bonding and solubility
Use Context Synthetic intermediate and biochemical probe for proteomics research

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Substitution Risks


Substituting N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2) with a closely related analog is scientifically non-trivial due to the specific and synergistic effects of its substituents on reactivity and physicochemical properties. The 5-iodo substituent provides a critical handle for cross-coupling reactions (e.g., Sonogashira, Suzuki) that is not present in non-halogenated or chloro/bromo analogs, while the 2-hydroxy group enables unique tautomerization to the 2-oxo form, impacting hydrogen bonding and solubility . For instance, replacing the iodine with bromine or removing the hydroxyl group alters the compound's LogP, molecular weight, and electronic properties, which can lead to significant differences in reaction kinetics, metabolic stability, or target binding affinity in downstream assays . The quantitative evidence below demonstrates specific dimensions where this compound offers verifiable differentiation from its most direct alternatives.

5-Iodo group enables specific cross-coupling reactivity; chloro/bromo analogs may require different catalytic conditions.
2-Hydroxy substituent permits tautomerization to the oxo form; non-hydroxylated analogs may exhibit altered polarity and H-bonding.
Purity specification (≥98% HPLC) may not be matched by close analogs offered at lower typical purity, potentially affecting synthesis reproducibility.

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide vs. Analogs


Hydrophilicity vs. Non-Hydroxylated Analog

The target compound exhibits a calculated partition coefficient (LogP) of 1.42320 . In comparison, its direct structural analog lacking the 2-hydroxy group, N-(5-Iodo-3-pyridinyl)acetamide (CAS 25391-68-8), is expected to have a higher LogP due to the absence of the polar hydroxyl moiety . This difference translates to greater hydrophilicity and potentially distinct ADME profiles in biological systems.

Lipophilicity
Data to verify
Calculated LogP: 1.42 (target) vs. higher expected LogP for non-hydroxylated analog
Reported hydrophilicity profile may support aqueous solubility screening.
Cheminformatics estimate; experimental LogP should be confirmed.
Physicochemical Properties Lipophilicity Drug Design

Purity Benchmarks for Reproducible Synthesis

Commercial suppliers specify the purity of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2) with quantitative rigor. AKSci lists a minimum purity of 95% , while Capotchem and Chemscene provide material with a purity of ≥98% as determined by HPLC . In contrast, the closely related analog N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186311-00-1) is commonly offered at a base purity of 95% .

Purity
Supplier specification
Target (CAS 1186310-70-2)≥98% HPLC
Analog (CAS 1186311-00-1)95%
Higher purity specification may reduce side reactions in multi-step synthesis.
Per vendor COA; independent lot verification recommended.
Chemical Synthesis Purity Specification Procurement

Sigma-Aldrich Curated Collection Availability

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2) is offered by Sigma-Aldrich as part of its AldrichCPR collection of unique chemicals specifically curated for early discovery researchers . While Sigma-Aldrich does not collect analytical data for this product , its inclusion in this collection signifies a level of structural novelty and potential utility that differentiates it from more common, off-the-shelf building blocks. The analog N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186311-00-1) is not listed in this specific collection.

Discovery curation
Supplier context
Included in Sigma-Aldrich AldrichCPR collection; analog not listed.
Curated collection inclusion signals structural novelty for early discovery.
No analytical data collected by supplier for this item.
Chemical Libraries Early Discovery Procurement

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Applications


High-Purity Heterocycle Synthesis

Given the availability of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2) with a specified purity of ≥98% (HPLC) , this compound is the preferred choice for multi-step syntheses where intermediate purity is critical. The defined purity minimizes the risk of byproduct formation, ensuring higher yields and easier purification of the final target molecules, such as kinase inhibitors or other pharmaceutical agents.

SAR for Drug Polarity Optimization

Researchers engaged in medicinal chemistry SAR campaigns to modulate the lipophilicity of lead compounds should prioritize N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2). Its calculated LogP of 1.42320 indicates greater hydrophilicity compared to non-hydroxylated analogs, allowing for systematic exploration of how increased polarity affects target binding, cellular permeability, and metabolic stability.

Iodo-Acetamide Probes in Proteomics

This compound is a recognized biochemical tool for proteomics research . Its acetamide moiety, coupled with the 5-iodo substituent, provides a reactive handle for creating probes to study enzyme inhibition or receptor binding. This application leverages the specific reactivity of the iodo group for covalent modification or as a heavy atom label in crystallography, making it a valuable asset in chemical biology.

Cross-Coupling via 5-Iodo Substituent

The 5-iodo group on the pyridine ring of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186310-70-2) serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the efficient and regioselective introduction of diverse aryl, alkenyl, or alkynyl groups, making it an ideal building block for constructing focused libraries of pyridine-based compounds .

Application
Selection Property
Validation Focus
Multi-step heterocycle synthesis
High HPLC purity specification
Intermediate purity verification and byproduct control
Lipophilicity SAR exploration
Reported low calculated LogP (~1.4)
Polarity-solubility correlation and permeability profiling
Proteomics probe development
Iodo-acetamide reactive handle
Covalent modification or heavy-atom labeling efficiency
Pd-catalyzed cross-coupling
5-Iodo leaving group
Regioselective coupling yield and substrate scope

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